molecular formula C11H13BrO2 B3333480 Methyl 2-[4-(bromomethyl)phenyl]propanoate CAS No. 99807-54-2

Methyl 2-[4-(bromomethyl)phenyl]propanoate

Cat. No.: B3333480
CAS No.: 99807-54-2
M. Wt: 257.12 g/mol
InChI Key: OXFCILAOEGBINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(bromomethyl)phenyl]propanoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of propanoic acid and contains a bromomethyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[4-(bromomethyl)phenyl]propanoate can be synthesized through a multi-step process:

    Starting Material: The synthesis begins with the reaction of styrene and bromomethane to form 2-(4-bromomethyl)phenylpropane.

    Formation of the Ester: The intermediate 2-(4-bromomethyl)phenylpropane is then reacted with a base, such as sodium hydroxide, to form 2-(4-bromomethyl)phenylpropanoic acid. This acid is subsequently esterified with methanol to yield this compound[][3].

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production[3][3].

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(bromomethyl)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of new compounds with substituted functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes

Scientific Research Applications

Methyl 2-[4-(bromomethyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-[4-(bromomethyl)phenyl]propanoate involves its reactivity due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(chloromethyl)phenyl]propanoate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Methyl 2-[4-(iodomethyl)phenyl]propanoate: Contains an iodomethyl group, offering different reactivity and applications.

    Methyl 2-[4-(methyl)phenyl]propanoate: Lacks the halogen group, resulting in different chemical properties

Uniqueness

Methyl 2-[4-(bromomethyl)phenyl]propanoate is unique due to the presence of the bromomethyl group, which provides specific reactivity patterns and makes it a valuable intermediate in various chemical syntheses. Its bromine atom allows for selective substitution reactions, making it distinct from its chloro- and iodo- counterparts .

Properties

IUPAC Name

methyl 2-[4-(bromomethyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(11(13)14-2)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFCILAOEGBINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CBr)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-(bromomethyl)phenyl]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-(bromomethyl)phenyl]propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[4-(bromomethyl)phenyl]propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[4-(bromomethyl)phenyl]propanoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-[4-(bromomethyl)phenyl]propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[4-(bromomethyl)phenyl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.